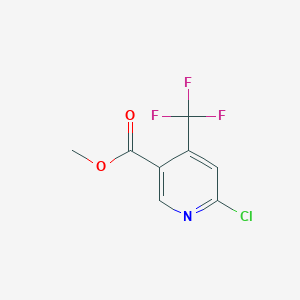


















|
REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[C:9]([O:11][CH3:12])=[O:10].OO.NC(N)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.P(Cl)(Cl)([Cl:36])=O.C(N(C(C)C)C(C)C)C.[OH-].[Na+]>ClCCl.ClCCCl>[Cl:36][C:7]1[N:6]=[CH:5][C:4]([C:9]([O:11][CH3:12])=[O:10])=[C:3]([C:2]([F:1])([F:13])[F:14])[CH:8]=1 |f:1.2,6.7|
|


|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
6-chloro- and 2-chloro-4-trifluoromethylpyridin-3-yl methyl esters
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=C(C=NC=C1)C(=O)OC)(F)F
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO.NC(=O)N
|
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
|
Name
|
3-methoxycarbonyl4-trifluoromethyl-3-pyridine N-oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
above product
|
|
Quantity
|
4.85 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
4.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
2.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(C)C)C(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution is stirred at temperature of 20° C. for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
washed once each with dilute sodium hydroxide solution and half-saturated sodium chloride solution
|
|
Type
|
CUSTOM
|
|
Details
|
The product obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated to a temperature of 60° C
|
|
Type
|
WAIT
|
|
Details
|
After about 2 hours
|
|
Duration
|
2 h
|
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at this temperature for 20 hours
|
|
Duration
|
20 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dich ioromethane
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration through a little silica gel
|
|
Type
|
CUSTOM
|
|
Details
|
gives
|
|
Type
|
CUSTOM
|
|
Details
|
can be separated by HPLC into the pure components
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(C=N1)C(=O)OC)C(F)(F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |